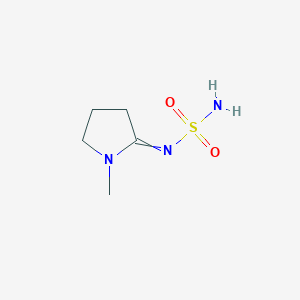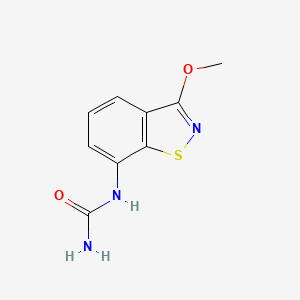
(3-Methoxy-1,2-benzothiazol-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-1,2-benzothiazol-7-yl)urea is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
The synthesis of (3-Methoxy-1,2-benzothiazol-7-yl)urea typically involves the reaction of 3-methoxy-1,2-benzothiazole with an isocyanate compound. One common method involves the use of potassium thiocyanate, bromine, glacial acetic acid, and ammonia solution to prepare disubstituted 2-aminobenzothiazole derivatives, which can then be reacted with various aromatic aldehydes to form Schiff’s base derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(3-Methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.
Comparison with Similar Compounds
(3-Methoxy-1,2-benzothiazol-7-yl)urea can be compared with other benzothiazole derivatives such as ethoxzolamide, benzothiazol-2-ylthiomethyl thiocyanate (TCMTB), and dimazole . While these compounds share a common benzothiazole core, they differ in their functional groups and specific biological activities. This compound is unique due to its methoxy and urea functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
104121-63-3 |
|---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8-5-3-2-4-6(11-9(10)13)7(5)15-12-8/h2-4H,1H3,(H3,10,11,13) |
InChI Key |
UHOIFKKXZQLSLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=CC=C2NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
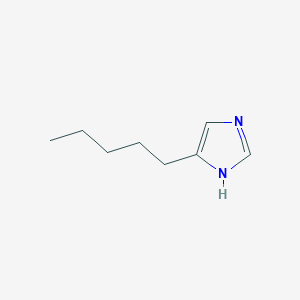
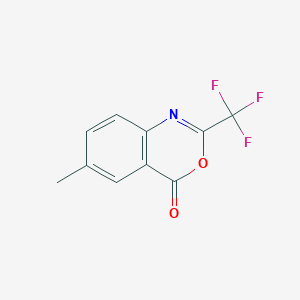
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
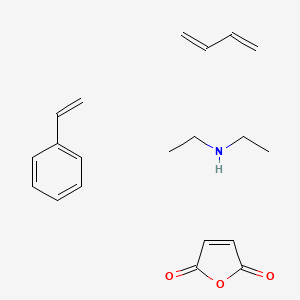
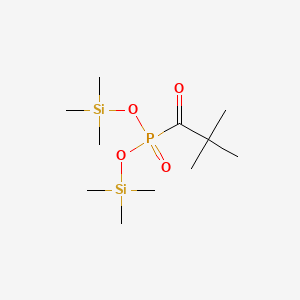
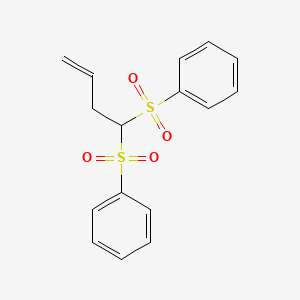
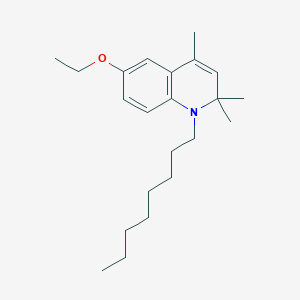
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
